![molecular formula C9H12N4 B13107764 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane CAS No. 675591-29-4](/img/structure/B13107764.png)
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrimidin-5-yl)-1,4-diazabicyclo[311]heptane is a bicyclic compound that features a pyrimidine ring fused to a diazabicycloheptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition metal-catalyzed cycloisomerization of enynes. For instance, platinum (II) or gold (I) catalysts can be employed to facilitate the cyclization process . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium halides in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of halogenated pyrimidine derivatives.
Applications De Recherche Scientifique
4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with amino acid residues in the target protein, while the diazabicycloheptane structure provides rigidity and enhances binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the nature of the substituents and the position of the nitrogen atoms.
Piperazine-containing compounds: These compounds also contain nitrogen atoms in a cyclic structure and are widely used in medicinal chemistry.
Uniqueness
4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane is unique due to its combination of a pyrimidine ring with a diazabicycloheptane structure, which imparts distinct physicochemical properties and enhances its potential as a versatile building block in synthetic chemistry and drug design.
Propriétés
Numéro CAS |
675591-29-4 |
|---|---|
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
4-pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12N4/c1-2-13(9-5-12(1)6-9)8-3-10-7-11-4-8/h3-4,7,9H,1-2,5-6H2 |
Clé InChI |
IPEXQVDYKNICCV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2CN1C2)C3=CN=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


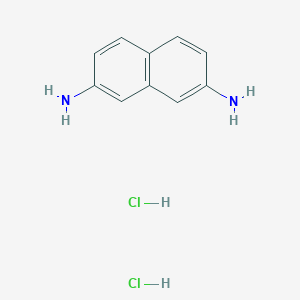
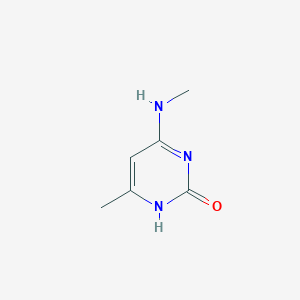




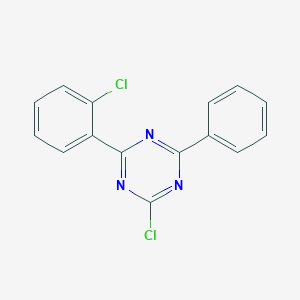
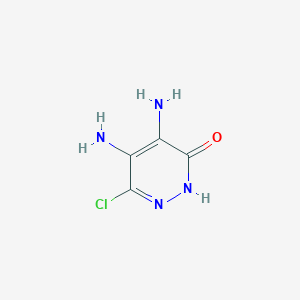


![Ethyl 9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxylate](/img/structure/B13107748.png)
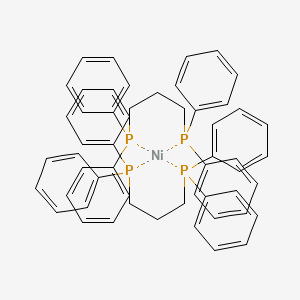

![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)
